6-(hydroxymethyl)pyridazin-3-ol
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Overview
Description
6-(hydroxymethyl)pyridazin-3-ol is a heterocyclic compound that features a pyridazine ring with a hydroxymethyl group at the 6-position and a keto group at the 3-position
Mechanism of Action
Target of Action
Pyridazinone derivatives, a category to which 6-(hydroxymethyl)pyridazin-3-ol belongs, have been associated with a broad spectrum of pharmacological activities .
Mode of Action
It’s known that some pyridazinone derivatives can inhibit calcium ion influx, which is crucial for the activation of certain cellular processes .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives, it’s likely that the compound has diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
They interact with various enzymes and proteins, such as the 6-Hydroxymethyl-7,8-Dihydropterin Pyrophosphokinase (HPPK) and Dihydropteroate Synthase (DHPS) enzymes, which catalyze sequential metabolic reactions in the folate biosynthetic pathway of bacteria and lower eukaryotes .
Cellular Effects
Related pyridazin-3(2H)-ones have been reported to possess a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hydroxymethyl)pyridazin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with aldehydes or ketones, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(hydroxymethyl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The keto group can be reduced to a hydroxyl group, resulting in a dihydro derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the 6-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 6-carboxypyridazin-3(2H)-one.
Reduction: 6-hydroxymethyl-3-hydroxypyridazine.
Substitution: Various 6-substituted pyridazin-3(2H)-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Pyridazin-3(2H)-one: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
6-methylpyridazin-3(2H)-one: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
6-chloropyridazin-3(2H)-one: Features a chlorine atom, which can be used for further functionalization through substitution reactions.
Uniqueness
6-(hydroxymethyl)pyridazin-3-ol is unique due to the presence of both the hydroxymethyl and keto groups, which provide multiple sites for chemical modification. This versatility makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-(hydroxymethyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-3-4-1-2-5(9)7-6-4/h1-2,8H,3H2,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOFTFPMEIUHKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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